4-Me-PDTic
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Overview
Description
4-Methyl-1-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)-1H-imidazole-5-carboxamide (4-Me-PDTic) is a potent and selective kappa opioid receptor antagonist. It has shown significant selectivity for the kappa opioid receptor over the mu and delta opioid receptors, making it a valuable compound for research in neuropharmacology and pain management .
Preparation Methods
The synthesis of 4-Me-PDTic involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the imidazole ring, followed by the introduction of the benzazepine moiety. The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product.
Chemical Reactions Analysis
4-Me-PDTic undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Me-PDTic has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the structure-activity relationships of kappa opioid receptor antagonists.
Biology: Helps in understanding the role of kappa opioid receptors in various biological processes.
Medicine: Investigated for its potential use in pain management and treatment of addiction.
Industry: Utilized in the development of new pharmaceuticals targeting the kappa opioid receptor.
Mechanism of Action
4-Me-PDTic exerts its effects by selectively binding to the kappa opioid receptor, thereby blocking the receptor’s activity. This antagonistic action prevents the receptor from interacting with its natural ligands, leading to a decrease in the receptor’s signaling pathways. The molecular targets involved include the kappa opioid receptor and associated G-proteins, which play a crucial role in the receptor’s signaling mechanisms .
Comparison with Similar Compounds
4-Me-PDTic is unique in its high selectivity for the kappa opioid receptor compared to other similar compounds. Some similar compounds include:
Nor-Binaltorphimine (nor-BNI): Another kappa opioid receptor antagonist, but with less selectivity compared to this compound.
JDTic: A selective kappa opioid receptor antagonist with a different chemical structure.
GNTI: A kappa opioid receptor antagonist with moderate selectivity.
The uniqueness of this compound lies in its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H33N3O2 |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(3R)-7-hydroxy-N-[(2S)-3-methyl-1-(4-methylpiperidin-1-yl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H33N3O2/c1-14(2)20(13-24-8-6-15(3)7-9-24)23-21(26)19-11-16-4-5-18(25)10-17(16)12-22-19/h4-5,10,14-15,19-20,22,25H,6-9,11-13H2,1-3H3,(H,23,26)/t19-,20-/m1/s1 |
InChI Key |
QHBNPMPKVNZQAM-WOJBJXKFSA-N |
Isomeric SMILES |
CC1CCN(CC1)C[C@H](C(C)C)NC(=O)[C@H]2CC3=C(CN2)C=C(C=C3)O |
Canonical SMILES |
CC1CCN(CC1)CC(C(C)C)NC(=O)C2CC3=C(CN2)C=C(C=C3)O |
Origin of Product |
United States |
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